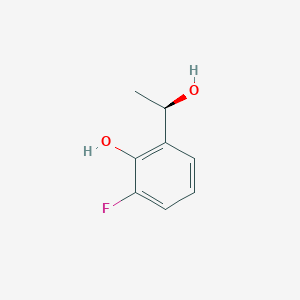![molecular formula C11H9NOS B13603569 4-[(1,3-Thiazol-2-yl)methyl]benzaldehyde](/img/structure/B13603569.png)
4-[(1,3-Thiazol-2-yl)methyl]benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(1,3-Thiazol-2-yl)methyl]benzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a thiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both the benzaldehyde and thiazole functionalities allows for a diverse range of chemical reactions and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,3-Thiazol-2-yl)methyl]benzaldehyde typically involves the condensation of benzaldehyde with a thiazole derivative. One common method is the reaction of benzaldehyde with 2-aminothiazole in the presence of a suitable catalyst under reflux conditions . The reaction is usually carried out in ethanol or another suitable solvent, and the product is purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-[(1,3-Thiazol-2-yl)methyl]benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.
Major Products Formed
Oxidation: 4-[(1,3-Thiazol-2-yl)methyl]benzoic acid.
Reduction: 4-[(1,3-Thiazol-2-yl)methyl]benzyl alcohol.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-[(1,3-Thiazol-2-yl)methyl]benzaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including antimicrobial and anticancer agents.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mecanismo De Acción
The mechanism of action of 4-[(1,3-Thiazol-2-yl)methyl]benzaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The thiazole ring can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
4-[(1,3-Thiazol-2-yl)methyl]benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
4-[(1,3-Thiazol-2-yl)methyl]benzyl alcohol: Similar structure but with a primary alcohol group instead of an aldehyde.
2-[(1,3-Thiazol-2-yl)methyl]benzaldehyde: Isomer with the thiazole ring attached at a different position on the benzaldehyde ring.
Uniqueness
4-[(1,3-Thiazol-2-yl)methyl]benzaldehyde is unique due to the specific positioning of the thiazole ring and the aldehyde group, which allows for distinct chemical reactivity and biological activity compared to its analogs. This unique structure makes it a valuable compound for various synthetic and research applications .
Propiedades
Fórmula molecular |
C11H9NOS |
|---|---|
Peso molecular |
203.26 g/mol |
Nombre IUPAC |
4-(1,3-thiazol-2-ylmethyl)benzaldehyde |
InChI |
InChI=1S/C11H9NOS/c13-8-10-3-1-9(2-4-10)7-11-12-5-6-14-11/h1-6,8H,7H2 |
Clave InChI |
JQTAHILNZIGFFZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CC2=NC=CS2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(s)-2-Amino-2-(4'-(trifluoromethyl)-[1,1'-biphenyl]-2-yl)ethan-1-ol](/img/structure/B13603521.png)
![1-[(2-Chloro-5-fluorophenyl)methyl]piperazine](/img/structure/B13603535.png)







